Isoleucylhydroxamic acid Isoleucylhydroxamic acid
Brand Name: Vulcanchem
CAS No.: 31982-77-1
VCID: VC21538463
InChI: InChI=1S/C6H14N2O2/c1-3-4(2)5(7)6(9)8-10/h4-5,10H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1
SMILES: CCC(C)C(C(=O)NO)N
Molecular Formula: C6H14N2O2
Molecular Weight: 146.19 g/mol

Isoleucylhydroxamic acid

CAS No.: 31982-77-1

Cat. No.: VC21538463

Molecular Formula: C6H14N2O2

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

Isoleucylhydroxamic acid - 31982-77-1

CAS No. 31982-77-1
Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol
IUPAC Name (2S,3S)-2-amino-N-hydroxy-3-methylpentanamide
Standard InChI InChI=1S/C6H14N2O2/c1-3-4(2)5(7)6(9)8-10/h4-5,10H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1
Standard InChI Key GMKATDLSKRGLMZ-UHFFFAOYSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)NO)N
SMILES CCC(C)C(C(=O)NO)N
Canonical SMILES CCC(C)C(C(=O)NO)N

Chemical Structure and Properties

Isoleucylhydroxamic acid possesses a relatively simple yet functionally important structure that contributes to its chemical behavior and interactions.

Identification Parameters

The compound is identifiable through several standard chemical parameters:

ParameterValue
CAS Number31982-77-1
Molecular FormulaC6H14N2O2
Molecular Weight146.19 g/mol
IUPAC Name(2S,3S)-2-amino-N-hydroxy-3-methylpentanamide
Alternative NamesPentanamide, 2-amino-N-hydroxy-3-methyl-, (S-(R*,R*)); Isoleucine hydroxamate; DL-Isoleucin-hydroxamsaeure
InChIKeyJCHRVHOUAGOROY-FHAQVOQBSA-N

Table 1: Chemical identification parameters of isoleucylhydroxamic acid

Physical and Chemical Properties

The physical properties of isoleucylhydroxamic acid include:

PropertyCharacteristic
Physical StateCrystalline solid
ColorWhite to off-white
DensityApproximately 1.079 g/cm³
Refractive Index1.479
XLogP31.40580
Polar Surface Area78.84000

Table 2: Physical and chemical properties of isoleucylhydroxamic acid

The molecular structure contains an amino group (-NH2) at the alpha carbon position and a hydroxamic acid group (-CONHOH), providing it with multiple functional sites for chemical interactions. The hydroxamic acid moiety is particularly noteworthy as it enables metal chelation, a property that underlies many applications of hydroxamic acids in general .

Synthesis Methods

The synthesis of hydroxamic acids, including isoleucylhydroxamic acid, can be achieved through various methods, each with specific advantages depending on the starting materials and desired purity.

General Hydroxamic Acid Synthesis Approaches

Several methods exist for synthesizing hydroxamic acids:

  • Direct coupling method: Hydroxylamine is coupled with activated carboxylic acid derivatives in a one-pot reaction. This is considered one of the simplest and mildest methods for hydroxamic acid synthesis .

  • Catalytic potassium cyanide method: Addition of catalytic amounts of KCN in aqueous hydroxylamine increases hydroxamic acid formation from ester derivatives in both solid and solution phase reactions .

  • Microwave irradiation: This method has been used successfully to synthesize various hydroxamic acids, offering advantages of faster reaction rates and often higher purity .

  • Solid-phase synthesis: This approach typically involves immobilization of the hydroxylamine group through O-linkage or N-linkage before coupling with desired substrates .

Specific Considerations for Isoleucylhydroxamic Acid

For isoleucylhydroxamic acid specifically, the synthesis would likely involve:

  • Starting with isoleucine or an isoleucine derivative

  • Activating the carboxylic acid group through conversion to an ester or anhydride

  • Reacting with hydroxylamine under appropriate conditions

  • Purification of the resulting product

The stereochemistry of isoleucine must be preserved during the synthesis to maintain the (2S,3S) configuration that characterizes isoleucylhydroxamic acid .

Biological Activities and Applications

Hydroxamic acids as a class demonstrate significant biological activities, primarily due to their metal chelation properties. While specific research on isoleucylhydroxamic acid is limited in the provided sources, its structural features suggest potential applications similar to other hydroxamic acids.

Enzyme Inhibition

Hydroxamic acids are known to inhibit various enzymes. For example, salicylhydroxamic acid (a related hydroxamic acid compound) is a potent and irreversible inhibitor of the urease enzyme in bacteria and plants . The inhibition typically occurs through competitive binding, where the hydroxamic acid competes with the enzyme's natural substrate .

The hydroxamic acid functional group is particularly effective at chelating metal ions in enzyme active sites. This property enables compounds like salicylhydroxamic acid to bind to heme-containing enzymes such as peroxidases .

Research and Analytical Considerations

Analytical Methods

For identification and purity assessment, isoleucylhydroxamic acid can be analyzed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC)

  • Mass Spectrometry

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared Spectroscopy

Storage ParameterRecommendation
TemperatureStore at 0°C
ContainerAirtight container
Light ExposureProtect from light
Stability ConsiderationsMonitor for potential hydrolysis

Table 3: Storage recommendations for isoleucylhydroxamic acid

Comparative Analysis with Other Hydroxamic Acids

To contextualize isoleucylhydroxamic acid within the broader family of hydroxamic acids, a comparison with other well-studied members provides valuable insights.

Hydroxamic AcidMolecular FormulaPrimary ApplicationsKey Features
Isoleucylhydroxamic acidC6H14N2O2Research chemical, potential enzyme inhibitorDerived from isoleucine amino acid
Salicylhydroxamic acid (SHA)C7H7NO3Urease inhibitor, treatment of urinary tract infectionsPotent and irreversible enzyme inhibitor, trypanocidal agent
Trichostatin A (contains hydroxamic acid moiety)C17H22N2O3Histone deacetylase inhibitorThe hydroxamic acid group chelates zinc(II) ion in active site

Table 4: Comparison of isoleucylhydroxamic acid with other hydroxamic acids

A notable comparison is with trichostatin A, whose hydroxamic acid moiety plays a crucial role in its histone deacetylase (HDAC) inhibitory activity. The hydroxamic acid group chelates the zinc(II) ion in the active site of HDAC enzymes, highlighting the importance of this functional group in biological interactions .

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